molecular formula C23H45NO2 B14309685 (Pyrrolidin-2-yl)methyl octadecanoate CAS No. 113047-99-7

(Pyrrolidin-2-yl)methyl octadecanoate

Cat. No.: B14309685
CAS No.: 113047-99-7
M. Wt: 367.6 g/mol
InChI Key: VRYSRTPOZHYNFP-UHFFFAOYSA-N
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Description

(Pyrrolidin-2-yl)methyl octadecanoate is a synthetic organic compound combining a pyrrolidine (a five-membered secondary amine ring) with a long-chain octadecanoate (stearate) ester. The structure comprises a polar pyrrolidine moiety linked via a methylene bridge to a hydrophobic C18 alkyl chain.

Properties

CAS No.

113047-99-7

Molecular Formula

C23H45NO2

Molecular Weight

367.6 g/mol

IUPAC Name

pyrrolidin-2-ylmethyl octadecanoate

InChI

InChI=1S/C23H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(25)26-21-22-18-17-20-24-22/h22,24H,2-21H2,1H3

InChI Key

VRYSRTPOZHYNFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1CCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pyrrolidin-2-yl)methyl octadecanoate typically involves the esterification reaction between octadecanoic acid and a pyrrolidine derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (Pyrrolidin-2-yl)methyl octadecanoate involves its interaction with lipid membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing octadecanoic acid and pyrrolidine derivatives. These products can then participate in various biochemical pathways, influencing cellular processes such as lipid metabolism and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Compared Compounds
Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key References
(Pyrrolidin-2-yl)methyl octadecanoate C₂₃H₄₅NO₂ Pyrrolidine, ester, long-chain alkyl 367.6 (calculated) Inferred
Methyl octadecanoate (Methyl stearate) C₁₉H₃₈O₂ Ester, long-chain alkyl 298.5
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ Piperidine, ester, short-chain 173.24
1-(4-Methoxybenzoyl)pyrrolidin-2-one C₁₂H₁₃NO₃ Pyrrolidinone, aromatic ketone 219.24

Key Observations :

  • Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring in the target compound introduces greater ring strain and lower basicity compared to the six-membered piperidine in Ethyl 2-(piperidin-4-yl)acetate .
  • Ester Chain Length : The C18 chain in the target compound enhances lipophilicity relative to shorter esters like Ethyl 2-(piperidin-4-yl)acetate, likely reducing aqueous solubility .
  • Functional Group Diversity : The pyrrolidin-2-one (lactam) in 1-(4-Methoxybenzoyl)pyrrolidin-2-one contrasts with the secondary amine in the target compound, affecting hydrolysis stability and reactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound Methyl Octadecanoate Ethyl 2-(Piperidin-4-yl)acetate
Melting Point Estimated 40–60°C* 37–39°C Not reported
Thermal Stability Likely lower due to pyrrolidine Stable up to 200°C Not reported
Solubility Low in water; soluble in lipids Insoluble in water Moderate in polar solvents
Heat Capacity (Cp) Not reported 2.09 J/g·K at 301.15 K Not reported

*Inferred from structural analogs. The bulky pyrrolidine group may disrupt crystallinity, reducing melting point compared to pure methyl stearate .

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